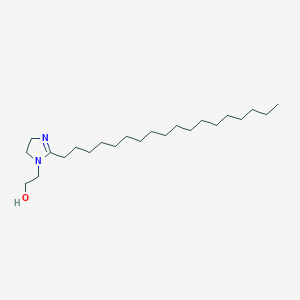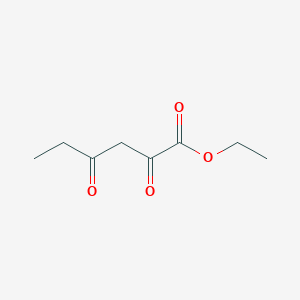
Samarium(III) oxide
Descripción general
Descripción
Samarium(III) oxide is a chemical compound that readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air . It is similar to rust on metallic iron, this oxide layer spalls off the surface of the metal, exposing more metal to continue the reaction . The oxide is commonly white to off yellow in color and is often encountered as a highly fine dust-like powder .
Synthesis Analysis
Samarium(III) oxide may be prepared by two methods :Molecular Structure Analysis
The molecular formula of Samarium(III) oxide is Sm2O3 . The molar mass is 348.72 g/mol . The crystal structure is cubic, with a space group Ia-3, No. 206 .Chemical Reactions Analysis
Samarium(III) oxide dissolves in mineral acids, forming salts upon evaporation and crystallization . The reaction is: Sm2O3 + 6 HCl → 2 SmCl3 + 3 H2O. The oxide can be reduced to metallic samarium by heating with a reducing agent, such as hydrogen or carbon monoxide, at elevated temperatures .Physical And Chemical Properties Analysis
Samarium(III) oxide appears as yellow-white crystals . It has a density of 8.347 g/cm3 . The melting point is 2,335 °C . It is insoluble in water . The magnetic susceptibility is +1988.0·10−6 cm3/mol .Aplicaciones Científicas De Investigación
Optoelectronics
Samarium oxide is used in the field of optoelectronics. It is used in the fabrication of glass series containing samarium microparticles and nanoparticles . These glasses have been studied extensively to improve the capability of optoelectronic devices . The improvement of optical properties has been made by introducing samarium oxide nanoparticles in tellurite glass which is beneficial for optoelectronic devices .
Photon Emitters in Quantum Dots
Samarium Oxide Nanoparticles play a crucial role in emerging technologies such as quantum dots . In quantum dots, Samarium Oxide Nanoparticles serve as photon emitters in bioimaging and fluorescence labeling applications .
Light-Emitting Diodes (LEDs)
Samarium Oxide Nanoparticles are used in the manufacturing of light-emitting diodes (LEDs) . The unique properties of these nanoparticles enhance the performance and efficiency of these devices .
Lithium-Ion Batteries
Samarium Oxide Nanoparticles are also used in lithium-ion batteries . They contribute to the overall performance and longevity of these batteries .
Photocatalysis
Samarium oxide nanoparticles have been evaluated in terms of their photo-catalytic effects in the UV-induced degradation . This makes them useful in environmental applications, such as the treatment of water and air .
Synthesis of Other Compounds
Samarium oxide plays a vital role in the synthesis of other compounds. For example, it is used in the synthesis of samarium carbonate . These carbonates of rare earth elements have found various applications in semi- and high-temperature superconductors, luminophors, and optic–electronics areas .
Mecanismo De Acción
Target of Action
Samarium oxide, also known as Samarium(III) oxide, primarily targets the ammonia electrooxidation reaction on anodes . The Sm2+ ions in samarium oxide play an indispensable role in this process . In addition, samarium oxide is used in optical and infrared absorbing glass to absorb infrared radiation, and as a neutron absorber in control rods for nuclear power reactors .
Mode of Action
The presence of Sm2+ ions signifies the existence of oxygen vacancies in samarium oxide . These ions are crucial for the ammonia electrooxidation reaction on the anodes . The Sm2+ ions boost the reaction, leading to high and stable electrocatalytic activities .
Biochemical Pathways
Samarium oxide affects the biochemical pathway of ammonia electrooxidation. This process involves the conversion of ammonia (NH3) to hydrogen (H2), a zero-carbon fuel, in a non-aqueous electrolyte . The Sm2+ ions in samarium oxide enhance this conversion process .
Pharmacokinetics
This suggests that samarium oxide has the potential to alter the biodistribution of a drug when used in nanoparticulate delivery systems .
Result of Action
The primary result of samarium oxide’s action is the enhanced conversion of ammonia to hydrogen in the ammonia electrooxidation reaction . This process is crucial for the generation of zero-carbon fuel . Additionally, samarium oxide has been found to have photo-catalytic effects in the UV-induced degradation of methyl orange .
Action Environment
Samarium oxide’s action, efficacy, and stability can be influenced by environmental factors. For instance, samarium oxide readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air .
Direcciones Futuras
Samarium(III) oxide has vital roles in various applications such as lasers, phosphors, magnets, thermoelectric devices . It is also used as a catalyst for the dehydration of alcohols . Furthermore, it has been evaluated in terms of their photo-catalytic effects in the UV-induced degradation of methyl orange (MO) .
Propiedades
IUPAC Name |
oxygen(2-);samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOIHSPIPYAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2O3, O3Sm2 | |
| Record name | Samarium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925575 | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Samarium oxide | |
CAS RN |
12060-58-1, 12651-06-8 | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)










